2-Isopropoxy-3-methylbenzaldehyde
Overview
Description
2-Isopropoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is characterized by the presence of an isopropoxy group and a methyl group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
2-Isopropoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Safety and Hazards
The safety data sheet for 2-Isopropoxy-3-methylbenzaldehyde indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
Mechanism of Action
Mode of Action
It’s known that this compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
Given its use in Suzuki–Miyaura coupling, it may play a role in facilitating carbon–carbon bond formation . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Isopropoxy-3-methylbenzaldehyde is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and efficacy. For instance, it’s recommended to store this compound at room temperature .
Biochemical Analysis
Biochemical Properties
2-Isopropoxy-3-methylbenzaldehyde plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions suggest that this compound may influence cellular redox homeostasis and antioxidation systems. Additionally, its structural similarity to other benzaldehyde derivatives indicates potential interactions with various cellular targets, including those involved in metabolic pathways and signal transduction.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can disrupt cellular redox homeostasis, leading to oxidative stress and potential cell damage . This compound may also influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins. For example, its interaction with superoxide dismutases and glutathione reductase can alter the cellular response to oxidative stress, potentially affecting cell survival and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound can act as a redox-active agent, disrupting cellular antioxidation systems by inhibiting enzymes such as superoxide dismutases and glutathione reductase . These interactions lead to an accumulation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components and alter gene expression. Additionally, this compound may interact with other cellular targets, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but may degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and potential cellular damage. These temporal effects highlight the importance of controlling experimental conditions to accurately assess the compound’s impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exert mild oxidative stress, while higher doses can lead to significant cellular damage and toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can cause adverse effects, such as tissue damage and organ dysfunction, highlighting the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and antioxidation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . These interactions can affect metabolic flux and alter the levels of metabolites involved in antioxidation processes. Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes and proteins involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, binding to transport proteins may facilitate the movement of this compound across cellular membranes, while interactions with binding proteins can influence its distribution within the cytoplasm and organelles.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . The localization of this compound within these compartments can impact its activity and interactions with biomolecules, further modulating cellular processes and responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Isopropoxy-3-methylbenzoic acid.
Reduction: 2-Isopropoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxybenzaldehyde
- 3-Methylbenzaldehyde
- 2-Methoxy-3-methylbenzaldehyde
Uniqueness
2-Isopropoxy-3-methylbenzaldehyde is unique due to the presence of both an isopropoxy group and a methyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
3-methyl-2-propan-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYBGIGBXXPTOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678836 | |
Record name | 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532965-67-6 | |
Record name | 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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